molecular formula C48H60F3N7O9S B10861919 Jps014 (tfa)

Jps014 (tfa)

Cat. No.: B10861919
M. Wt: 968.1 g/mol
InChI Key: COZWHQPHRKVWKR-SHHXBDHBSA-N
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Description

JPS014 (TFA) is a benzamide-based Von Hippel-Lindau (VHL) E3-ligase proteolysis targeting chimera (PROTAC). It is specifically designed to degrade class I histone deacetylase (HDAC), particularly HDAC1 and HDAC2. This compound is associated with a higher number of differentially expressed genes and increased apoptosis in HCT116 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JPS014 (TFA) involves the conjugation of a benzamide-based ligand to a VHL E3-ligase ligand through a linker. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of JPS014 (TFA) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as chromatography and crystallization. The final product is stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

JPS014 (TFA) primarily undergoes degradation reactions facilitated by the VHL E3-ligase. It targets and degrades class I histone deacetylase (HDAC) enzymes, leading to changes in gene expression and increased apoptosis .

Common Reagents and Conditions

The degradation process involves the use of the VHL E3-ligase, which recognizes and binds to the target HDAC enzymes. The reaction conditions typically include physiological pH and temperature, as well as the presence of cellular cofactors and substrates .

Major Products Formed

The major products formed from the degradation of HDAC enzymes by JPS014 (TFA) include ubiquitinated HDAC proteins, which are subsequently degraded by the proteasome. This leads to changes in gene expression and increased apoptosis in target cells .

Mechanism of Action

JPS014 (TFA) exerts its effects by binding to class I histone deacetylase (HDAC) enzymes and recruiting the VHL E3-ligase. This leads to the ubiquitination and subsequent degradation of the target HDAC enzymes by the proteasome. The degradation of HDAC enzymes results in changes in gene expression and increased apoptosis in target cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C48H60F3N7O9S

Molecular Weight

968.1 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H59N7O7S.C2HF3O2/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47;3-2(4,5)1(6)7/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55);(H,6,7)/t35-,38+,42-;/m1./s1

InChI Key

COZWHQPHRKVWKR-SHHXBDHBSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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